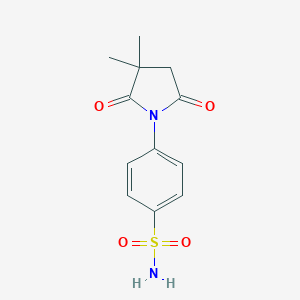
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide: is an organic compound with a molecular formula of C12H14N2O4S It is characterized by the presence of a succinimide core with a 2,2-dimethyl substitution and a p-sulfamoylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of succinimide with 2,2-dimethylpropanoic acid and p-sulfamoylphenylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The succinimide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted succinimide derivatives.
科学研究应用
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The succinimide ring can interact with enzymes, altering their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Ethosuximide: Another succinimide derivative used as an anticonvulsant.
Methsuximide: Similar to ethosuximide but with different pharmacokinetic properties.
Phensuximide: Another anticonvulsant with a different substitution pattern on the succinimide ring.
Uniqueness: 4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-sulfamoylphenyl group enhances its potential for protein interactions, making it a valuable compound for medicinal chemistry research.
属性
CAS 编号 |
17100-84-4 |
|---|---|
分子式 |
C12H14N2O4S |
分子量 |
282.32 g/mol |
IUPAC 名称 |
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O4S/c1-12(2)7-10(15)14(11(12)16)8-3-5-9(6-4-8)19(13,17)18/h3-6H,7H2,1-2H3,(H2,13,17,18) |
InChI 键 |
GEODNDNCGLASJM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
规范 SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Key on ui other cas no. |
17100-84-4 |
同义词 |
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















